2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine
Description
Properties
CAS No. |
652154-82-0 |
|---|---|
Molecular Formula |
C23H17Br2N3O2 |
Molecular Weight |
527.2 g/mol |
IUPAC Name |
2,4-bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C23H17Br2N3O2/c24-19-10-6-16(7-11-19)14-29-22-26-21(18-4-2-1-3-5-18)27-23(28-22)30-15-17-8-12-20(25)13-9-17/h1-13H,14-15H2 |
InChI Key |
ATRZGOIZHQAZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)OCC3=CC=C(C=C3)Br)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
This method employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. In a typical procedure:
- Step 1 : Cyanuric chloride (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
- Step 2 : 4-Bromobenzyl alcohol (22 mmol) and potassium carbonate (30 mmol) are added sequentially. The mixture is stirred at 0–5°C for 4–6 hours to substitute the first chlorine.
- Step 3 : A second equivalent of 4-bromobenzyl alcohol (22 mmol) is introduced, and the temperature is raised to 25°C for 12 hours to install the second (4-bromophenyl)methoxy group.
- Step 4 : Phenylmagnesium bromide (12 mmol) in THF is added dropwise at −15°C, followed by warming to room temperature to substitute the final chlorine with a phenyl group.
Key Parameters and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 2) | 0–5°C | Prevents di/trisubstitution |
| Solvent | THF | Enhances nucleophilicity |
| Base | K2CO3 | Neutralizes HCl byproduct |
| Catalyst | None required | — |
| Reaction Time | 16–18 hours (total) | Maximizes substitution |
Reported yields range from 68% to 85% after column chromatography (silica gel, ethyl acetate/hexane). Side products include incomplete substitutions and hydroxylated byproducts from hydrolysis.
Preparation Method 2: One-Pot Catalytic Approach
Magnetic Palladium-Catalyzed Coupling
A patent by CN112608284A describes a Suzuki-Miyaura coupling variant using a magnetic Pd catalyst:
- Substrates : Cyanuric chloride, 4-bromobenzyl boronic acid, and phenylboronic acid.
- Catalyst : Magnetic Fe3O4@SiO2-Pd (0.12–0.15 g per 10 mmol substrate).
- Conditions : Ethanol solvent, K2CO3 base, 35–45°C for 1.5–3 hours.
Advantages and Limitations
- Yield : 89–96% purity after recrystallization.
- Benefits : Catalyst recovery via external magnets reduces costs.
- Drawbacks : Requires anhydrous conditions and precise stoichiometry to avoid over-arylation. Competing homocoupling of boronic acids may occur if Pd loading exceeds 5 mol%.
Preparation Method 3: Ionic Liquid-Mediated Synthesis
Green Chemistry Adaptation
CN102250026A reports using acidic ionic liquids (e.g., methyl butyl trifluoromethanesulfonate) as dual solvent-catalysts:
- Procedure : Cyanuric chloride, 4-bromobenzyl alcohol (3:6 molar ratio), and ionic liquid are heated at 110°C for 10 hours.
- Work-up : Extraction with toluene, followed by recrystallization from methanol.
Performance Metrics
- Yield : 90% with ≥99.5% HPLC purity.
- Sustainability : Ionic liquids are recycled ≥5 times without activity loss.
- Challenges : High viscosity slows mass transfer, necessitating prolonged reaction times.
Comparative Analysis of Methods
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl alcohols.
Scientific Research Applications
Antimicrobial Properties:
Research indicates that compounds related to 1,3,5-triazines exhibit notable antibacterial properties. The structural features of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine suggest potential activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
Case Study:
A study explored the antimicrobial efficacy of triazine derivatives against common pathogens. The findings showed that derivatives with similar structures to 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine exhibited significant antibacterial activity compared to conventional antibiotics .
Material Science
Polymer Additives:
In material science, triazine compounds are utilized as additives in polymers to enhance their stability against UV degradation. The incorporation of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine into polymer matrices has been shown to improve their longevity and performance under sunlight exposure.
| Material Type | Additive Type | Benefit |
|---|---|---|
| Polyethylene | UV Stabilizer | Enhanced durability |
| Coatings | Light Stabilizer | Improved weather resistance |
Case Study:
Research conducted on the effectiveness of triazines in polymer coatings revealed that those containing 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine demonstrated superior resistance to photodegradation compared to unmodified coatings .
Mechanism of Action
The mechanism of action of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of analogous triazine derivatives:
Reactivity and Coordination Chemistry
- Metal Coordination : Unlike pyrazolyl-substituted triazines (e.g., BPMT in ), which form stable Cd(II) complexes with square-planar geometries, the bromophenylmethoxy groups in the target compound may favor softer metal ions (e.g., Cu(II) or Fe(II)) due to their polarizable halogen atoms. highlights Fe(II) complexes with triazine ligands remaining high-spin (HS), contrasting with pyridine-based ligands that exhibit spin crossover .
- Biological Activity: Schiff base triazines, such as those in , exhibit potent antimicrobial activity (e.g., MIC = 8 µg/mL against Enterococcus faecalis), whereas the target compound’s bioactivity remains unexplored.
Key Research Findings and Contradictions
- Spin States: Triazine ligands with pyridine-like donors (e.g., L32 in ) enable spin crossover in Fe(II) complexes, but triazine-based ligands alone stabilize HS states, limiting their utility in switchable materials .
- Antimicrobial Efficacy : Schiff base triazines () show activity comparable to gentamicin, but simpler triazines like simetryn () are primarily herbicides, underscoring the role of functional groups in bioactivity .
Biological Activity
2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine is a triazine derivative that has garnered interest due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and antimicrobial fields.
Chemical Structure and Properties
The molecular formula of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine is with a molecular weight of 421.29 g/mol. The structure includes two bromophenyl groups and a phenyl group attached to a triazine core, which enhances its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been noted to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 150 µM.
- Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
-
Antimicrobial Activity :
- In vitro assays indicate that 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 20 to 40 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
- The compound's efficacy is comparable to traditional antibiotics like ampicillin and ciprofloxacin.
-
Anti-inflammatory Effects :
- Studies have shown that this triazine derivative can significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages.
- The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine in MCF-7 cells. The results indicated:
- Cell Viability : Significant reduction in cell viability was observed at concentrations above 100 µM.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.
Case Study 2: Antimicrobial Activity
In a comparative study against various bacterial strains:
- The compound showed superior activity against Klebsiella pneumoniae with an MIC of 30 µg/mL.
- Zone of inhibition tests confirmed its effectiveness compared to standard antibiotics.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
